3-Fluoro-2-iodoanisole
Overview
Description
. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of both fluorine and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-iodoanisole can be synthesized through several methods. One common approach involves the iodination of 3-fluoroanisole using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Another method involves the fluorination of 2-iodoanisole using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) . This reaction also occurs under mild conditions and may require a solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination or fluorination reactions using optimized reaction conditions to ensure high yield and purity . The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodine atom can be reduced to form 3-fluoroanisole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 3-fluoro-2-aminoanisole or 3-fluoro-2-thioanisole.
Oxidation Reactions: Products include 3-fluoro-2-iodobenzaldehyde or 3-fluoro-2-iodobenzoic acid.
Reduction Reactions: The major product is 3-fluoroanisole.
Scientific Research Applications
3-Fluoro-2-iodoanisole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodoanisole depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, participating in various substitution, oxidation, and reduction reactions . The presence of both fluorine and iodine atoms allows for selective functionalization, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Fluoro-2-iodoanisole is unique due to the presence of both fluorine and iodine atoms on an anisole ring, which provides distinct reactivity and selectivity in chemical reactions . This combination of functional groups allows for diverse applications in organic synthesis, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-fluoro-2-iodo-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTMVKLYWHEOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7079-54-1 | |
Record name | 1-fluoro-2-iodo-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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